Remdesivir derivative
概要
説明
Remdesivir is a broad-spectrum antiviral medication developed by Gilead Sciences . It is a nucleoside analog prodrug and was originally developed to treat hepatitis C . It has been used to treat RNA virus infections including COVID-19 . A derivative of Remdesivir, VV116, is an antiviral agent that inhibits viral replication of respiratory syncytial virus (RSV) in A549 cells .
Synthesis Analysis
Remdesivir can be synthesized from ribose derivatives . The remdesivir derivative was synthesized using acetyl chloride as a reagent in a ratio of 1:3 in dichloromethane and tetrahydrofuran solvent at 30°C for 6 h .Molecular Structure Analysis
Two polymorphic phases of the antiviral drug remdesivir, namely RDV-I and RDV-II, are prepared and structurally characterized by single-crystal X-ray diffraction . Both RDV-I and RDV-II are solvent-free but exhibit different packing patterns in their crystals .Chemical Reactions Analysis
The 13C NMR data indicated the presence of aromatic carbons, alkenes, C≡N, and carbon bonds with electronegative O . The drug (RDV) was stressed under acidic, basic and neutral hydrolysis, oxidation, photolysis, and thermal conditions according to the International Council for Harmonisation (ICH) prescribed guidelines Q1A (R2) .Physical And Chemical Properties Analysis
Remdesivir is a nucleoside analog prodrug . It is administered via injection into a vein . The drug (RDV) was stressed under acidic, basic and neutral hydrolysis, oxidation, photolysis, and thermal conditions according to the International Council for Harmonisation (ICH) prescribed guidelines Q1A (R2) .科学的研究の応用
Mechanism of Action in Viral Inhibition
Remdesivir derivatives have been extensively studied for their role in inhibiting viral replication, particularly in the context of COVID-19. The active form of remdesivir acts as a nucleoside analog, specifically targeting the RNA-dependent RNA polymerase (RdRp) of coronaviruses, including SARS-CoV-2. This inhibition occurs as remdesivir is incorporated into the growing RNA product, allowing for a few more nucleotides to be added before the RNA synthesis stalls. This stalling is due to a barrier to further RNA translocation, which prevents the addition of subsequent nucleotides and effectively halts viral replication (Kokic et al., 2021).
Insights for Antiviral Drug Design
The detailed understanding of remdesivir's mechanism of action in inhibiting SARS-CoV-2 replication offers valuable insights for the rational design of improved antiviral drugs. By understanding how remdesivir-induced RdRp stalling occurs, researchers can develop more effective strategies to target coronavirus replication. The cryo-EM structures of SARS-CoV-2 RdRp with bound RNA molecules containing remdesivir provide a blueprint for developing derivatives and analogs with potentially enhanced efficacy (Kokic et al., 2021).
Potential for Broader Antiviral Application
Research on remdesivir derivatives extends beyond COVID-19, encompassing a range of RNA virus infections. The broad-spectrum activity of remdesivir, evidenced by its inhibition of various coronaviruses in vitro, positions it as a candidate for treating other RNA virus infections. This wide-ranging potential is instrumental in addressing various viral outbreaks and pandemics, offering a versatile tool in the global antiviral drug arsenal (Liang et al., 2020).
Role in Clinical Treatment Strategies
Remdesivir's role in clinical treatment strategies for severe viral infections is notable. Its efficacy in reducing virus titers and alleviating symptoms in various clinical settings, including severe cases of COVID-19, underscores its significance as a therapeutic agent. The ongoing clinical trials and observational studies continue to refine our understanding of its optimal use in clinical settings, guiding treatment protocols and improving patient outcomes (Grein et al., 2020).
作用機序
Safety and Hazards
Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions . Bradycardia has also been reported . The FDA approved remdesivir for use without dose adjustment in patients with an estimated glomerular filtration rate (eGFR) of <30 mL/min, including those receiving dialysis .
将来の方向性
特性
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSSLHFYCSUAHY-JQGROFRJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2647442-13-3 | |
Record name | GS-621763 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647442133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-621763 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BU3492RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。